

Spectroscopic Profile of Purpurin 18 Methyl Ester: A Technical Guide

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Compound of Interest		
Compound Name:	Purpurin 18 methyl ester	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **purpurin 18 methyl ester**, a chlorophyll-a derivative with significant potential as a photosensitizer in photodynamic therapy (PDT). A detailed analysis of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data is presented, alongside methodologies for acquiring this critical information.

Introduction

Purpurin 18 methyl ester is a key molecule in the development of new photodynamic agents. Its efficacy is intrinsically linked to its molecular structure and electronic properties, which can be thoroughly investigated using spectroscopic techniques. This guide serves as a centralized resource for the NMR and UV-Vis data of **purpurin 18 methyl ester**, facilitating its identification, characterization, and application in research and development.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for **purpurin 18 methyl ester** in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **purpurin 18 methyl ester**. The ¹H NMR spectrum provides information on the chemical environment of the



hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The data presented below is for **purpurin 18 methyl ester** dissolved in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of **Purpurin 18 Methyl Ester** in CDCl₃

Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.38	S	1H	10-H
9.25	S	1H	5-H
8.53	S	1H	20-H
7.84	dd, J = 17.8, 11.5 Hz	1H	3¹-H
6.27	d, J = 17.9 Hz	1H	3²-H (trans)
6.16	d, J = 11.5 Hz	1H	3 ² -H (cis)
5.14	m	1H	17-H
4.36	m	1H	18-H
3.63	S	3H	12¹-CH₃ or 17⁵- COOCH₃
3.53	q, J = 7.7 Hz	2H	8 ¹ -CH ₂
3.30	s	3H	2 ¹ -СНз
3.08	S	3H	7 ¹ -СНз
2.76	m	1H	17²-H
2.52-2.39	m	2H	17¹-H
1.93	m	1H	17²-H
1.72	d, J = 7.3 Hz	3H	18¹-CH₃
1.59	t, J = 7.7 Hz	3H	8²-CH₃
0.01 and -0.23	br s	2H	NH



Note: The assignment of the singlet at 3.63 ppm to the 12¹-methyl group or the 17⁵-methyl ester group can be ambiguous without further 2D NMR analysis. However, its chemical shift is highly characteristic of a methyl ester proton in this molecular environment. The data is based on a study by Yeo et al. (2022), which refers to the compound as "Purpurin-18" with a formula corresponding to the free acid, although the provided NMR data is consistent with the methyl ester derivative.[1]

At the time of this report, a complete and unambiguously assigned ¹³C NMR dataset for **purpurin 18 methyl ester** was not available in the reviewed literature. Researchers are encouraged to perform ¹³C NMR and 2D NMR experiments (e.g., HSQC, HMBC) for a complete structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the **purpurin 18 methyl ester** molecule. The spectrum is characterized by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region, which are characteristic of chlorin-type macrocycles.

Table 2: UV-Vis Spectroscopic Data of Purpurin 18 Methyl Ester

Solvent	Soret Band (λ_max, nm)	Q-Bands (λ_max, nm)	Molar Extinction Coefficient (ε) at Soret Band (M ⁻¹ cm ⁻¹)	Reference
Dichloromethane (CH ₂ Cl ₂)	412	699	Not Reported	[2]
Toluene	413	Not Reported	83,200	[3]

The strong absorption in the red region of the visible spectrum (Q-band at ~700 nm) is a key feature for its application in photodynamic therapy, as light at these wavelengths has better tissue penetration.

Experimental Protocols



The following sections detail the generalized experimental procedures for obtaining the NMR and UV-Vis spectroscopic data for **purpurin 18 methyl ester**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **purpurin 18 methyl ester** for structural verification and assignment.

Materials:

- Purpurin 18 methyl ester sample
- Deuterated chloroform (CDCl₃) of high purity
- NMR tubes (5 mm diameter)
- Pipettes and vials
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of purpurin 18 methyl ester into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
 - Gently swirl the vial to dissolve the sample completely. The solution should be clear.
 - Using a pipette, transfer the solution into a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.



- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for both ¹H and ¹³C frequencies.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
 - Process the data similarly to the ¹H spectrum.
 - Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **purpurin 18 methyl ester** to determine its characteristic absorption maxima and molar extinction coefficients.

Materials:

- Purpurin 18 methyl ester sample
- Spectroscopic grade solvent (e.g., dichloromethane, toluene)



- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer
- · Volumetric flasks and pipettes

Procedure:

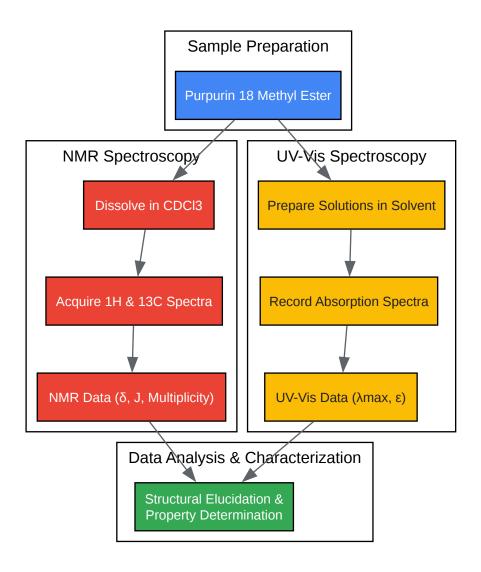
- Sample Preparation:
 - Prepare a stock solution of purpurin 18 methyl ester of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
 - Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1-10 μM. The absorbance should ideally be within the linear range of the spectrophotometer (typically 0.1-1.0).
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
 - Set the desired wavelength range (e.g., 300-800 nm).
- Measurement:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 - Rinse the sample cuvette with the purpurin 18 methyl ester solution of the lowest concentration and then fill it.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
 - Repeat the measurement for all the prepared solutions of different concentrations.
- Data Analysis:
 - \circ Identify the wavelengths of maximum absorbance (λ max) for the Soret and Q-bands.



If molar extinction coefficients (ε) are to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette (1 cm). Plot absorbance versus concentration; the slope of the resulting line will be the molar extinction coefficient.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of **purpurin 18 methyl ester**.



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